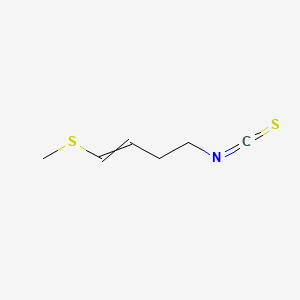

4-(METHYLTHIO)-3-BUTENYLISOTHIOCYANATE

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(methylthio)-3-butenylisothiocyanate can be achieved through the enzymatic degradation of its glucosinolate precursor, 4-(methylthio)-3-butenyl glucosinolate, by the enzyme myrosinase . This reaction typically occurs when the plant tissue is damaged, such as during grating or chewing .

Industrial Production Methods

Industrial production of this compound involves the extraction of the compound from plant sources, particularly daikon. The extraction process includes grinding the plant material to release the enzyme myrosinase, which then catalyzes the conversion of the glucosinolate precursor to the isothiocyanate . The compound can then be isolated and purified using various chromatographic techniques .

Analyse Chemischer Reaktionen

Types of Reactions

4-(Methylthio)-3-butenylisothiocyanate undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form various oxidation products.

Substitution: It can participate in substitution reactions with nucleophiles, such as amines and thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Cancer Chemoprevention

MTBITC has been extensively studied for its chemopreventive properties against various types of cancer. Research indicates that it may inhibit the development of tumors through multiple mechanisms:

- Inhibition of Carcinogenesis : In a study involving F344 rats, MTBITC was administered during different stages of esophageal carcinogenesis induced by N-nitrosomethylbenzylamine. The results showed a significant reduction in the multiplicity of squamous cell papillomas in the esophagus, suggesting a protective effect against tumor formation .

- Mechanisms of Action : MTBITC has been shown to induce apoptosis in cancer cells and modulate signaling pathways associated with tumor growth. It activates nuclear factor (erythroid-derived 2)-like 2 (Nrf2), which regulates cytoprotective genes that help in detoxifying carcinogens .

Case Study: Esophageal Carcinogenesis

| Treatment Group | Tumor Incidence | Multiplicity of Papillomas |

|---|---|---|

| Control | 100% | 1.13 ± 0.74 |

| MTBITC (Initiation) | 80% | 1.47 ± 0.99 |

| MTBITC (All Stages) | 75% | 1.47 ± 1.13 |

Anti-Inflammatory Effects

MTBITC exhibits significant anti-inflammatory properties, making it a candidate for treating inflammatory diseases:

- Mechanism : The compound has been shown to attenuate inflammation by reducing the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α). In experimental models, MTBITC treatment resulted in decreased paw edema in mice, indicating its potential utility in managing inflammatory conditions .

Case Study: In Vivo Anti-Inflammatory Activity

| Treatment Group | Edema Reduction (%) |

|---|---|

| Control | 0 |

| MTBITC | 45 |

Metabolic Health

Recent studies have explored the effects of MTBITC on metabolic disorders such as non-alcoholic fatty liver disease (NAFLD):

- Effects on NAFLD : A study involving Sprague-Dawley rats demonstrated that MTBITC significantly improved liver histology and serum lipid profiles in rats fed a high-fat diet. The compound reduced lipid accumulation and inflammation in the liver, suggesting its potential as a therapeutic agent for metabolic syndrome .

Case Study: NAFLD Improvement

| Treatment Group | Serum LDL (mg/dL) | Liver Steatosis Score |

|---|---|---|

| Control | 120 | 3 |

| High-Fat Diet | 180 | 5 |

| High-Fat + MTBITC | 140 | 2 |

Antioxidant Properties

The antioxidant capacity of MTBITC contributes to its protective effects against oxidative stress-related diseases:

Wirkmechanismus

The mechanism of action of 4-(methylthio)-3-butenylisothiocyanate involves its interaction with cellular proteins and enzymes. It can modify cysteine residues in proteins, leading to the inhibition of enzyme activity and the induction of apoptosis in cancer cells . The compound also activates various signaling pathways, including the Nrf2 pathway, which is involved in the cellular response to oxidative stress .

Vergleich Mit ähnlichen Verbindungen

4-(Methylthio)-3-butenylisothiocyanate is unique among isothiocyanates due to its specific structure and biological activity. Similar compounds include:

Allyl isothiocyanate: Found in mustard and horseradish, known for its pungent flavor and antimicrobial properties.

Sulforaphane: Found in broccoli, known for its potent anticancer properties.

Phenethyl isothiocyanate: Found in watercress, known for its chemopreventive properties.

Compared to these compounds, this compound has a unique methylthio group, which contributes to its distinct flavor and potential health benefits .

Eigenschaften

CAS-Nummer |

51598-96-0 |

|---|---|

Molekularformel |

C6H9NS2 |

Molekulargewicht |

159.3 g/mol |

IUPAC-Name |

4-isothiocyanato-1-methylsulfanylbut-1-ene |

InChI |

InChI=1S/C6H9NS2/c1-9-5-3-2-4-7-6-8/h3,5H,2,4H2,1H3 |

InChI-Schlüssel |

RYSPJKHYSHFYEB-UHFFFAOYSA-N |

SMILES |

CSC=CCCN=C=S |

Kanonische SMILES |

CSC=CCCN=C=S |

Synonyme |

4-(methylthio)-3-butenyl isothiocyanate 4-methylthio-3-butenyl isothiocyanate raphasatin |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.